

5-Fluoroisoindolin-1-one hydrochloride basic properties

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Compound of Interest

Compound Name: *5-Fluoroisoindolin-1-one hydrochloride*
Cat. No.: *B8092927*

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This guide provides an in-depth technical analysis of 5-Fluoroisoindolin-1-one, a critical heterocyclic scaffold in medicinal chemistry.

CRITICAL DISAMBIGUATION: Nomenclature & Salt Forms

Before proceeding, it is vital to address a common nomenclature ambiguity in commercial and literature sources regarding the "Hydrochloride" suffix.

- The Target Scaffold (Lactam):5-Fluoroisoindolin-1-one (CAS: 1260666-80-5).[1][2][3] This is a lactam (cyclic amide). Lactams are generally neutral under physiological conditions and do not readily form stable hydrochloride salts unless exposed to anhydrous HCl or specific non-aqueous conditions.
- The Common Salt (Amine):5-Fluoroisoindoline Hydrochloride (CAS: 685565-15-5). This is the reduced amine form. It is highly basic and stable as a hydrochloride salt.

User Note: If your material is a water-soluble white powder labeled "Hydrochloride," you most likely possess the Amine (Isoindoline). If you require the Lactam (Isoindolin-1-one), it is typically a neutral solid. This guide covers the Lactam as the primary topic (per the specific chemical name provided) but provides comparative data for the Amine to ensure experimental accuracy.

PART 1: Chemical Identity & Physiochemical Properties[4]

The 5-fluoroisoindolin-1-one scaffold is a pharmacophore often employed to modulate metabolic stability and binding affinity in Cereblon E3 ligase modulators (IMiDs) and PARP inhibitors.

Comparative Property Table

Property	5-Fluoroisoindolin-1-one (Lactam)	5-Fluoroisoindoline HCl (Amine Salt)
CAS Number	1260666-80-5	685565-15-5
Structure	Benzene ring fused to a lactam (C=O at pos 1).	Benzene ring fused to a pyrrolidine (reduced).
Formula	C ₈ H ₆ FNO	C ₈ H ₈ FN · HCl
Mol. Weight	151.14 g/mol	173.62 g/mol
Appearance	White to off-white solid	White to beige crystalline powder
Solubility	DMSO, Methanol, DCM (Moderate)	Water (High), DMSO, Methanol
Acidity (pKa)	~13.8 (Amide NH - Weak acid)	~9.5 (Amine NH - Basic)
Melting Point	135–140 °C (Typical for scaffold)	>200 °C (Decomposes)
Key Reactivity	N-alkylation, Electrophilic Aromatic Sub.	N-acylation, Reductive Amination

PART 2: Synthetic Pathways (Lactam Scaffold)

The synthesis of 5-Fluoroisoindolin-1-one is non-trivial due to the regioselectivity required to place the fluorine at the 5-position relative to the carbonyl. Two primary validated workflows exist.

Method A: Reductive Cyclization of 4-Fluorophthalimide

This is the most direct route for accessing the lactam from commercially available precursors.

- Starting Material: 4-Fluorophthalimide.[\[4\]](#)
- Reagents: Zinc dust (Zn), Acetic Acid (AcOH).
- Mechanism: Selective reduction of one carbonyl group of the imide to a methylene group.
- Protocol:
 - Suspend 4-fluorophthalimide (1.0 eq) in glacial acetic acid.
 - Add activated Zinc dust (3.0 eq) portion-wise at reflux (100–110 °C).
 - Critical Control: Monitor reaction time strictly (typically 4–6 hours). Over-reduction can lead to the amine (isoindoline).
 - Workup: Filter hot to remove excess Zn. Concentrate filtrate. Neutralize with NaHCO₃ to precipitate the lactam. Recrystallize from Ethanol/Water.

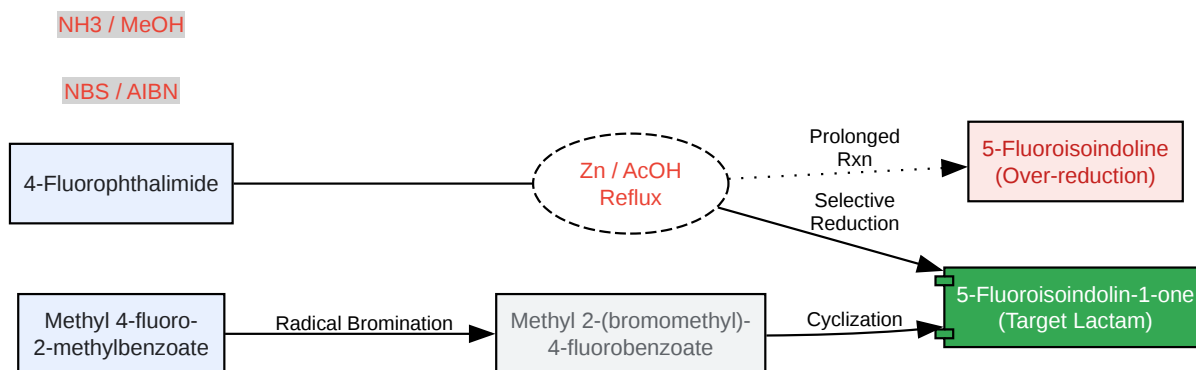
Method B: Cyclization of Methyl 4-Fluoro-2-methylbenzoate

This method builds the ring via bromination, avoiding the over-reduction risk of Method A.

- Step 1 (Radical Bromination): Reaction of methyl 4-fluoro-2-methylbenzoate with NBS (N-bromosuccinimide) and AIBN (catalyst) in CCl₄ or Trifluorotoluene to yield Methyl 2-(bromomethyl)-4-fluorobenzoate.

- Step 2 (Cyclization): Treatment with Ammonia (NH₃) in Methanol. The amine displaces the bromide and then attacks the ester to close the lactam ring.

Visualization: Synthetic Workflow



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Caption: Dual synthetic pathways for 5-Fluoroisindolin-1-one showing the reduction route (top) and the cyclization route (bottom).

PART 3: Medicinal Chemistry Applications

The 5-fluoroisindolin-1-one scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for quinazolinones and phthalazinones.

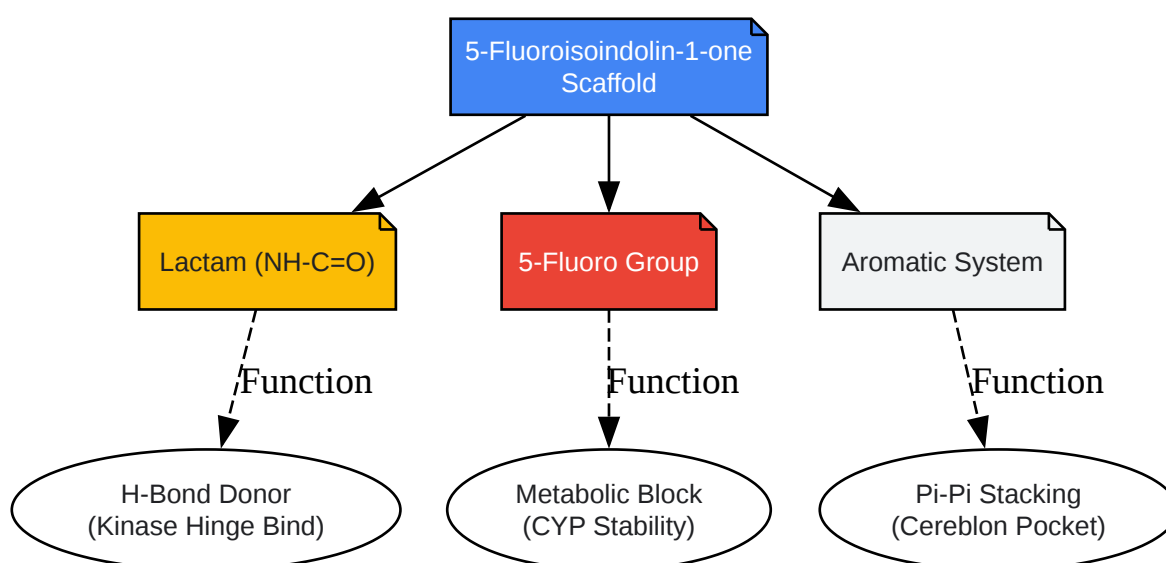
Immunomodulatory Drugs (IMiDs)

- Mechanism: The isindolinone ring mimics the glutarimide-isindolinone core of Lenalidomide and Pomalidomide.
- Role of Fluorine: Substitution at the 5-position (C5) blocks metabolic oxidation (CYP450) at this electron-rich site, significantly increasing the half-life () of the drug candidate.
- Target: Cereblon (CRBN) E3 ubiquitin ligase complex. The scaffold anchors the molecule into the tri-tryptophan pocket of CRBN.

Kinase & PARP Inhibition

- CDK7 Inhibitors: Recent studies (e.g., Fitoterapia, 2020) highlight isoindolin-1-ones as potent ATP-competitive inhibitors. The lactam NH acts as a hydrogen bond donor to the hinge region of the kinase.
- PARP Inhibitors: As a scaffold, it provides a rigid linker that orients pendant aryl groups to stack with tyrosine residues in the PARP active site.

Visualization: Pharmacophore Logic



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Caption: Structure-Activity Relationship (SAR) map detailing how specific structural features of the scaffold translate to biological function.

PART 4: Handling & Stability

- **Stability:** The lactam ring is robust against hydrolysis in neutral and mild acidic conditions. It requires strong base (e.g., NaOH, >80°C) to open the ring to the amino-benzoic acid derivative.
- **Storage:** Store at 2–8°C under inert atmosphere (Argon/Nitrogen). While the lactam is stable, the 5-fluoro substituent renders the ring slightly electron-deficient, making it susceptible to nucleophilic aromatic substitution (

) under extreme forcing conditions.

- Safety: Fluorinated heterocycles can be irritants. Use standard PPE. If using the Hydrochloride salt (amine), be aware it is hygroscopic; store in a desiccator.

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